2-(2H-1,3-benzodioxol-5-yl)acetamide - 5661-47-2

2-(2H-1,3-benzodioxol-5-yl)acetamide

Catalog Number: EVT-3281684
CAS Number: 5661-47-2
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of enzymes: Some benzodioxole derivatives are known to inhibit enzymes involved in various biological pathways. For example, compound MPC-3100 [ [] ] , a purine-based Hsp90 inhibitor containing a benzodioxole moiety, demonstrates promising anticancer activity.
  • Modulation of receptor activity: 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine, a structurally similar molecule [ [] ], acts as a positive allosteric modulator of AMPA receptors, highlighting the potential of these compounds to impact neurological processes.

Methyl 2-(2H-1,3-benzodioxol-5-yl)-7,9-dibromo-8-oxo-1-oxaspiro[4.5]deca-2,6,9-triene-3-carboxylate

  • Compound Description: This compound is a brominated spiro-hexadienone synthesized from Morita–Baylis–Hillman adducts []. Compounds in this class are known to exhibit biological activity.
  • Relevance: While structurally more complex, this compound shares the core 2H-1,3-benzodioxol-5-yl moiety with 2-(2H-1,3-benzodioxol-5-yl)acetamide. The differences lie in the attached functional groups, showcasing how modifications to this core structure can lead to diverse chemical entities with potentially distinct biological profiles.

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide

  • Compound Description: This compound is an amuvatinib derivative identified as a potential antineoplastic agent, exhibiting selective toxicity towards glucose-starved tumor cells by inhibiting mitochondrial membrane potential [].
  • Relevance: Similar to 2-(2H-1,3-benzodioxol-5-yl)acetamide, this compound possesses the N-(2H-1,3-benzodioxol-5-yl) group. The presence of this shared structural motif suggests that both compounds could potentially interact with similar biological targets, albeit with differing affinities or specificities due to the variations in their overall structures.

(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound features a 2,3-dihydro-1H-inden-1-one group linked to the benzodioxole moiety via a methylidene bridge []. The crystal structure reveals planar conformations for both the indenone and benzodioxole rings.
  • Relevance: The structural similarity between (2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one and 2-(2H-1,3-benzodioxol-5-yl)acetamide lies in the presence of the 2H-1,3-benzodioxol-5-yl unit. The key difference is the methylidene bridge in this compound, replacing the acetamide group of the target compound. This comparison highlights the role of the connecting group in dictating the overall shape and potential interactions of these molecules.

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

  • Compound Description: ABBV/GLPG-2222 is a potent CFTR corrector currently undergoing clinical trials for treating cystic fibrosis []. This complex molecule targets the F508del CFTR mutation, aiming to increase CFTR protein levels on cell surfaces.
  • Relevance: The relevance of ABBV/GLPG-2222 to 2-(2H-1,3-benzodioxol-5-yl)acetamide lies in the presence of a modified benzodioxole ring. ABBV/GLPG-2222 incorporates a 2,2-difluoro-1,3-benzodioxol-5-yl group, highlighting the potential for modifications to the benzodioxole structure in drug development.

2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole

  • Compound Description: This compound is characterized by a benzothiazole unit linked directly to the benzodioxole moiety []. The crystal structure reveals a near planar conformation with a slight dihedral angle between the two aromatic systems.
  • Relevance: This compound shares the 2H-1,3-benzodioxol-5-yl group with 2-(2H-1,3-benzodioxol-5-yl)acetamide, emphasizing the recurring presence of this structural motif in various chemical entities. While the biological activity of this particular compound is not explicitly mentioned in the paper, its structural similarity to the main compound allows us to understand potential modifications and their impact on molecular geometry.

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide

  • Compound Description: This compound features a propenamide linker connecting a phenyl ring to the benzodioxole unit []. The study focuses on its spectroscopic and quantum mechanical properties, highlighting the use of DFT calculations to understand its electronic structure and potential for intramolecular charge transfer.
  • Relevance: Compared to 2-(2H-1,3-benzodioxol-5-yl)acetamide, this compound exhibits an extended conjugated system due to the propenamide linker. This structural variation could influence its electronic properties and potentially its interactions with biological targets.

N-[(1E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-hydroxylamine

  • Compound Description: This compound, containing an oxime functionality, has been investigated as a potential antifungal agent precursor []. Structural analysis using X-ray crystallography confirmed the stereochemistry of the oxime double bond.
  • Relevance: This compound features the 1-(2H-1,3-Benzodioxol-5-yl)- moiety, which shares a common structural fragment with 2-(2H-1,3-benzodioxol-5-yl)acetamide, where the difference lies in the continuation of the carbon chain. The presence of the imidazole and hydroxylamine groups in this compound, absent in the main compound, suggests directions for potential structural diversification and exploration of their impact on antifungal activity.

N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide

  • Compound Description: This compound is an amide chalcone synthesized through a Claisen–Schmidt reaction using piperonal and a quinoline-3-carboxamide derivative [].
  • Relevance: Similar to 2-(2H-1,3-benzodioxol-5-yl)acetamide, this compound contains the 2H-1,3-benzodioxol-5-yl moiety. This compound showcases how the benzodioxole can be incorporated into larger molecular frameworks with extended conjugation, potentially influencing its photochemical and biological properties.

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

  • Compound Description: This compound exists in two polymorphic forms []. Both polymorphs contain a pyrazole ring with benzodioxole and p-tolyl substituents.

1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone

  • Compound Description: This compound features a thiosemicarbazone group attached to the benzodioxole moiety via an ethyl linker [].
  • Relevance: Both 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone and 2-(2H-1,3-benzodioxol-5-yl)acetamide share the 1-(2H-1,3-benzodioxol-5-yl)- group as a common structural element. This comparison highlights how variations in the functional groups attached to this core unit can alter the hydrogen bonding capabilities and overall molecular arrangement in the solid state.

3-Amino-1-(2H-1,3-benzodioxol-5-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

  • Compound Description: This compound features a 9,10-dihydrophenanthrene unit linked to the benzodioxole moiety []. The molecule displays non-planarity due to the dihedral angles between the aromatic rings.
  • Relevance: This compound, although structurally more complex, highlights the incorporation of the 2H-1,3-benzodioxol-5-yl group into a polycyclic aromatic system. This contrast with the simpler structure of 2-(2H-1,3-benzodioxol-5-yl)acetamide demonstrates the diversity of molecular architectures that can be built upon this common fragment.

1-(2H-1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one

  • Compound Description: This compound features an imidazole ring linked to the benzodioxole moiety via a propanone bridge [].
  • Relevance: Similar to 2-(2H-1,3-benzodioxol-5-yl)acetamide, this compound possesses the 1-(2H-1,3-Benzodioxol-5-yl)- group. The difference lies in the propanone bridge and the presence of the imidazole ring, highlighting how structural modifications can incorporate heterocyclic moieties, potentially influencing its interactions with biological systems.

N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethoxy)phenyl]-2,5-dihydrofuran-2-carboxamide and 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide

  • Compound Description: These are two butenolide derivatives with differing substituents and conformations, particularly in the orientation of the amide carbonyl group [].
  • Relevance: The second compound, 4-(2H-1,3-benzodioxol-5-yl)-N-cyclohexyl-5-oxo-3-[4-(trifluoromethyl)phenyl]-2,5-dihydrofuran-2-carboxamide, shares the 2H-1,3-benzodioxol-5-yl group with 2-(2H-1,3-benzodioxol-5-yl)acetamide. This underscores the diverse structural contexts in which the benzodioxole moiety can be found and emphasizes its potential as a building block in medicinal chemistry.

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4- chlorophenyl)prop-2-enamide

  • Compound Description: This compound, featuring a propenamide linker connecting a chlorophenyl ring to the benzodioxole, has been investigated for its hyperpolarizability, NBO and HOMO-LUMO properties [].
  • Relevance: Structurally analogous to 2-(2H-1,3-benzodioxol-5-yl)acetamide, this compound highlights the importance of the 2H-1,3-Benzodioxol-5-yl- group in influencing electronic properties. The presence of the chlorine atom on the phenyl ring introduces a potential site for further modifications or for influencing intermolecular interactions.

(E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(7-hydroxy-5-methoxy-2,2-dimethylchroman-8-yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative results from the reaction between a substituted acetophenone and 3,4-methylenedioxybenzaldehyde [].

1-[5-(2H-1,3-Benzodioxol-5-yl)-3-(4-methylphenyl)-2-pyrazolin-1-yl]ethanone

  • Compound Description: This compound contains a pyrazoline ring connected to both a benzodioxole and a p-tolyl group [].
  • Relevance: This compound, like 2-(2H-1,3-benzodioxol-5-yl)acetamide, features the 2H-1,3-benzodioxol-5-yl moiety. The key difference is the pyrazoline ring and the ethanone substituent, demonstrating the incorporation of the benzodioxole group into diverse heterocyclic frameworks.

Ethyl (2E)-2-(2H-1,3-benzodioxol-5-ylmethylidene)-4-chloro-3-oxobutanoate

  • Compound Description: This compound features a chloropropanone moiety connected to the benzodioxole unit via a methylidene bridge []. The crystal structure reveals an E conformation around the C=C double bond.

9-(1,3-Benzodioxol-5-yl)-3,3,6,6-tetra­methyl-10-p-tolyl-3,4,6,7-tetra­hydro­acridine-1,8(2H,5H,9H,10H)-dione

  • Compound Description: This compound, synthesized from dimedone, 1,3-benzodioxole-5-carbaldehyde, and p-toluidine, features a complex fused ring system [].

9-(1,3-Benzodioxol-5-yl)-10-(4-chloro­phen­yl)-3,3,6,6-tetra­methyl-3,4,6,7-tetra­hydro­acridine-1,8(2H,5H,9H,10H)-dione

  • Compound Description: This compound, featuring a complex polycyclic structure, is synthesized via a multicomponent reaction involving dimedone, 1,3-benzodioxole-5-carbaldehyde, and 4-chlorobenzenamine [].

1-(1,3-benzodioxol-5-yl)-2-butanamine and its derivatives

  • Compound Description: 1-(1,3-benzodioxol-5-yl)-2-butanamine, an alpha-ethyl phenethylamine derivative, and its enantiomers were synthesized and evaluated for their psychoactive properties []. The N-methyl derivative exhibited a novel psychoactive effect distinct from hallucinogens, leading to the proposal of a new pharmacological class called "entactogens."
  • Relevance: This compound and its derivatives, including its alpha-methyl homologue (MDA), share the core 1,3-benzodioxol-5-yl structure with 2-(2H-1,3-benzodioxol-5-yl)acetamide. The distinct pharmacological profiles observed for these compounds underscore the significant influence of even subtle structural modifications on biological activity within this chemical class.

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

  • Compound Description: SSR240612 is a potent and orally active non-peptide antagonist of the bradykinin B1 receptor []. It exhibits a high selectivity for the B1 receptor over the B2 receptor and demonstrates efficacy in various in vivo models of inflammation and pain.
  • Relevance: SSR240612 shares the 1,3-benzodioxol-5-yl structural element with 2-(2H-1,3-benzodioxol-5-yl)acetamide. This compound illustrates the incorporation of the benzodioxole moiety into a complex pharmaceutical agent with specific biological activity, highlighting the potential of this group in medicinal chemistry.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

  • Compound Description: This compound represents a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties []. It was synthesized using a cost-effective approach and evaluated for its anticancer activity in vitro.
  • Relevance: While structurally distinct, this compound and 2-(2H-1,3-benzodioxol-5-yl)acetamide belong to the same chemical class of acetamides. The structural dissimilarities highlight the diversity within the acetamide family and the potential for exploring various pharmacophores in drug discovery.

Olmesartan medoxomil [(5-methyl-2- oxo-2H-1,3-dioxol-4-yl)-methyl-4-(2-hydroxypropan-2-yl)-2-propyl-1-(-[2- (2H-1,2,3,4-tetrazol-5-yl)-phenyl]phenylmethyl)-1H-imidazole-5- carboxylate]

  • Compound Description: Olmesartan medoxomil is a pharmaceutical compound with a complex structure containing multiple heterocyclic rings [].
  • Relevance: While structurally dissimilar to 2-(2H-1,3-benzodioxol-5-yl)acetamide, Olmesartan medoxomil shares the presence of a dioxole ring, although in a different position and substitution pattern. This highlights the common occurrence of dioxole rings in medicinal chemistry, albeit with variations in their incorporation and overall molecular structures.

4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound, resulting from the reaction between a substituted pyrazolone and a methoxy-substituted benzodioxole-carbaldehyde, is characterized by its crystal structure, revealing solvent-accessible voids [].
  • Relevance: Similar to 2-(2H-1,3-benzodioxol-5-yl)acetamide, this compound features the 1,3-benzodioxol-5-yl moiety. The difference lies in the presence of a methoxy substituent on the benzodioxole ring and its attachment to a pyrazolone ring system. This comparison demonstrates how modifications to the benzodioxole unit and its surrounding chemical environment can influence crystal packing and potentially solid-state properties.

N-substituted-2-({5-[(1E,3E)F-4-(1,3-benzodioxol- 5-yl)-1,3-butadienyl]-1,3,4-oxadiazol-2-yl}sulfanyl) propanamides

  • Compound Description: This series of compounds, derived from the alkaloid piperine, was synthesized and evaluated for antimicrobial, hemolytic, and thrombolytic activities [].
  • Relevance: These compounds share the 1,3-benzodioxol-5-yl group with 2-(2H-1,3-benzodioxol-5-yl)acetamide, highlighting the versatility of this group in medicinal chemistry. The variations in the N-substituents of these propanamides emphasize the exploration of structure-activity relationships for optimizing biological activity.

(E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: This chalcone derivative is characterized by its E conformation about the C=C double bond and its near planar structure [].
  • Relevance: This compound and 2-(2H-1,3-benzodioxol-5-yl)acetamide both contain the 1,3-benzodioxol-5-yl unit. The distinction lies in the extension of the conjugated system through the propenone linker and the dimethylamino substituent on the phenyl ring, potentially influencing its electronic properties and biological activity.

1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and 1-(6-amino-1,3-benzodioxol-5-yl)-3-[4-(N,N-dimethylamino)phenyl]prop-2-en-1-one

  • Compound Description: These two compounds are structurally similar chalcone derivatives with variations in the substituents on the phenyl ring attached to the propenone linker []. Their supramolecular structures and hydrogen bonding patterns have been investigated.
  • Relevance: While these compounds are structurally similar to 2-(2H-1,3-benzodioxol-5-yl)acetamide, they feature an amino group at the 6-position of the benzodioxole ring. This subtle modification highlights the potential for introducing additional functional groups onto the benzodioxole core, potentially influencing its reactivity and interactions with biological targets.

N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide

  • Compound Description: This acetamide derivative features a chloro and methyl substituted indazole ring system []. The crystal structure provides insights into its molecular geometry and packing arrangement.
  • Relevance: While structurally different from 2-(2H-1,3-benzodioxol-5-yl)acetamide, this compound highlights the diversity within the acetamide class. The presence of a heterocyclic ring system, in this case, an indazole, emphasizes the exploration of different heterocycles in conjunction with the acetamide functionality in drug discovery.

1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones

  • Compound Description: This series of chalcone derivatives features variations in the aryl substituent attached to the propenone linker []. Their polarized molecular-electronic structures and supramolecular aggregation patterns have been investigated.

N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB)

  • Compound Description: MBDB is an empathogen-entactogen drug of the phenylisopropylamine and benzodioxole chemical classes, closely related to MDMA []. It acts primarily by increasing the levels of the monoamine neurotransmitters serotonin, dopamine, and noradrenaline in the brain.
  • Relevance: MBDB and 2-(2H-1,3-benzodioxol-5-yl)acetamide share the 1-(1,3-benzodioxol-5-yl)- group as a common structural element. MBDB differs in the continuation of the carbon chain and the presence of a secondary amine group.

1-[(1,3-benzodioxol-5-yl)methyl]-7-iodo-2,3-dihydroindole

  • Compound Description: This compound serves as a precursor in biaryl coupling reactions using palladium reagents, demonstrating regioselective coupling at the more hindered carbon to form a phenanthridine derivative [].
  • Relevance: Both 1-[(1,3-benzodioxol-5-yl)methyl]-7-iodo-2,3-dihydroindole and 2-(2H-1,3-benzodioxol-5-yl)acetamide share the 1,3-benzodioxol-5-yl group. The key difference lies in the presence of the indole ring system and the iodine atom, which serves as a handle for further functionalization.

(E)-1-(1,3-Benzodioxol-5-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative is characterized by its E conformation around the C=C double bond and the presence of three methoxy groups on the phenyl ring [].
  • Relevance: This compound shares the 1,3-benzodioxol-5-yl unit with 2-(2H-1,3-benzodioxol-5-yl)acetamide. The differences lie in the extended conjugated system through the propenone linker and the trimethoxy substitution on the phenyl ring, potentially influencing its electronic and biological properties.

3-(2H-1,3-benzodioxol-5-ylmethyl)-2-(m- and p-nitrophenyl)-1,3-thiazolidin-4-ones

  • Compound Description: These isomeric compounds feature a thiazolidinone ring substituted with benzodioxole and nitrophenyl groups. The study investigates the roles of oxygen atoms in their crystal structures [].
  • Relevance: These compounds share the 2H-1,3-benzodioxol-5-yl moiety with 2-(2H-1,3-benzodioxol-5-yl)acetamide, highlighting its presence in various heterocyclic systems. The presence of the nitro group and the thiazolidinone ring in these compounds, absent in the main compound, suggests directions for structural diversification and exploration of their potential biological implications.

Properties

CAS Number

5661-47-2

Product Name

2-(2H-1,3-benzodioxol-5-yl)acetamide

IUPAC Name

2-(1,3-benzodioxol-5-yl)acetamide

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2,(H2,10,11)

InChI Key

GIRXKOJKVUCAIB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.